molecular formula C32H57N5O9 B1604857 Globomycin CAS No. 67076-74-8

Globomycin

Cat. No.: B1604857
CAS No.: 67076-74-8
M. Wt: 655.8 g/mol
InChI Key: VFGBXFZXJAWPOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Globomycin is typically isolated from the culture filtrate of Streptomyces species. The process involves fermentation, extraction with methylene chloride, and purification using silica-gel columns . The compound is then crystallized from acetonitrile to yield colorless needles .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation in submerged cultures. The culture broth is filtered, and the filtrate is extracted with organic solvents. The extract is concentrated and purified through a series of chromatographic techniques to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions

Globomycin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, although detailed studies on this reaction are limited.

    Substitution: this compound can participate in substitution reactions, particularly involving its peptide bonds.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include organic solvents like methanol, ethyl acetate, and chloroform . The reactions are typically carried out under controlled temperature and pH conditions to maintain the stability of the compound.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation may lead to the formation of oxidized derivatives, while substitution reactions can yield modified peptides.

Properties

IUPAC Name

12-butan-2-yl-19-hexyl-6-(1-hydroxyethyl)-9-(hydroxymethyl)-16,18-dimethyl-15-(2-methylpropyl)-1-oxa-4,7,10,13,16-pentazacyclononadecane-2,5,8,11,14,17-hexone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H57N5O9/c1-9-11-12-13-14-24-20(6)32(45)37(8)23(15-18(3)4)29(42)35-26(19(5)10-2)31(44)34-22(17-38)28(41)36-27(21(7)39)30(43)33-16-25(40)46-24/h18-24,26-27,38-39H,9-17H2,1-8H3,(H,33,43)(H,34,44)(H,35,42)(H,36,41)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGBXFZXJAWPOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1C(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)O1)C(C)O)CO)C(C)CC)CC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H57N5O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10983012
Record name 12-(Butan-2-yl)-19-hexyl-5,8,11,14-tetrahydroxy-6-(1-hydroxyethyl)-9-(hydroxymethyl)-16,18-dimethyl-15-(2-methylpropyl)-1-oxa-4,7,10,13,16-pentaazacyclononadeca-4,7,10,13-tetraene-2,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10983012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

655.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67076-74-8, 64441-34-5
Record name Globomycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067076748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 12-(Butan-2-yl)-19-hexyl-5,8,11,14-tetrahydroxy-6-(1-hydroxyethyl)-9-(hydroxymethyl)-16,18-dimethyl-15-(2-methylpropyl)-1-oxa-4,7,10,13,16-pentaazacyclononadeca-4,7,10,13-tetraene-2,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10983012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Globomycin
Reactant of Route 2
Globomycin
Reactant of Route 3
Globomycin
Reactant of Route 4
Globomycin
Reactant of Route 5
Globomycin
Reactant of Route 6
Globomycin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.